

Hydroxypropyl-Beta-Cyclodextrin: A Comprehensive Toxicology Review

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Hydroxypropyl-beta-cyclodextrin	
Cat. No.:	B1673982	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxypropyl-beta-cyclodextrin (HPβCD) is a cyclic oligosaccharide widely utilized in the pharmaceutical industry as a solubilizing agent and stabilizer for poorly water-soluble drugs. Its favorable safety profile has been a key factor in its widespread adoption. This in-depth technical guide provides a comprehensive review of the toxicology of HPβCD, summarizing key studies, detailing experimental methodologies, and visualizing associated toxicological pathways. All quantitative data is presented in structured tables for ease of comparison, and experimental protocols are described to provide a thorough understanding of the conducted safety assessments.

Acute Toxicity

Acute toxicity studies in various animal models have demonstrated that HPβCD has a low order of acute toxicity, particularly when administered orally.

Data Presentation

Table 1: Acute Toxicity of Hydroxypropyl-Beta-Cyclodextrin



Species	Route of Administrat ion	Vehicle	Dose	Observatio ns	Reference
Rat	Oral (gavage)	Not Specified	Up to 5,000 mg/kg	No mortality or significant signs of toxicity observed.	[1]
Mouse	Intraperitonea I	Not Specified	Up to 10,000 mg/kg	Neither lethal nor did it produce any toxicity.	[2]
Cynomolgus Monkey	Intravenous	50% w/v solution	10,000 mg/kg	Not lethal.	[2]
Mouse	Intravenous	Not Specified	Up to 2,000 mg/kg	Not lethal.	[2]

Acute Oral Toxicity Study in Rats (Following OECD Guideline 423)

An acute oral toxicity study for a substance like HPβCD would typically follow the OECD 423 guideline (Acute Toxic Class Method).[3][4][5][6][7]

- Test Animals: Healthy, young adult female Wistar rats are commonly used.[6] Animals are acclimated to laboratory conditions for at least 5 days before the study.
- Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard rodent diet and water, except for a fasting period of at least 16 hours before oral administration.[3]
- Dose Administration: The test substance is administered as a single dose by oral gavage. A
 stepwise procedure is used where a group of three animals is dosed at a time. The starting
 dose is selected based on available data.



- Observations: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes shortly after dosing and periodically for 14 days. Body weight is recorded weekly.
- Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Subchronic and Chronic Toxicity

Repeated dose toxicity studies have been conducted in several species to evaluate the long-term safety of HPBCD.

Data Presentation

Table 2: Subchronic and Chronic Toxicity of Hydroxypropyl-Beta-Cyclodextrin



Species	Duration	Route of Administrat ion	Dose Levels	Key Findings	Reference
Rat	90 days	Intravenous	50, 100, 400 mg/kg/day	No adverse findings at 50 mg/kg/day.	[8]
Dog	90 days	Intravenous	50, 100, 400 mg/kg/day	No adverse findings at the tested doses.	[8]
Dog	12 months	Oral (gavage)	500, 1000, 2000 mg/kg/day	No-effect dose level was 1000 mg/kg/day. Higher doses showed softened feces and urinary tract histological changes.	[8]
Rat	2 years	Diet	500, 2000, 5000 mg/kg/day	No evidence of primary carcinogenic potential.	[8]
Mouse	18 months	Diet	500, 2000, 5000 mg/kg/day	No effect on survival and no increase in total tumor incidence.	[8]

90-Day Subchronic Oral Toxicity Study in Dogs (Following OECD Guideline 409)



A 90-day oral toxicity study in a non-rodent species like the Beagle dog would generally adhere to OECD Guideline 409.[9][10][11]

- Test Animals: Young, healthy Beagle dogs of both sexes are used. They are acclimated to the laboratory environment before the study begins.
- Housing and Feeding: Dogs are housed individually in pens and fed a standard certified laboratory diet. Water is available ad libitum.
- Dose Administration: The test substance is administered daily, typically in gelatin capsules or mixed with a small amount of food, for 90 consecutive days. At least three dose levels and a concurrent control group are used.
- Observations: Daily clinical observations are performed. Body weight and food consumption are recorded weekly. Ophthalmoscopy is conducted before the start and at the end of the study.
- Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at baseline and at specified intervals during the study.
- Pathology: At the end of the 90-day period, all animals are euthanized. A full necropsy is performed, and selected organs are weighed. A comprehensive set of tissues is collected and preserved for histopathological examination.

Genotoxicity

A battery of genotoxicity tests has been conducted to assess the potential of HP β CD to induce genetic mutations.

Data Presentation

Table 3: Genotoxicity of Hydroxypropyl-Beta-Cyclodextrin



Test	System	Concentration/ Dose	Result	Reference
Ames Test	S. typhimurium	Up to 1000 μ g/plate	Negative	[8]
In vivo Micronucleus Test	Species unknown	Up to 5000 mg/kg/day	Negative	[8]

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

The Ames test is a widely used in vitro assay to detect point mutations.[12][13][14][15]

- Tester Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used, which have mutations in the histidine or tryptophan operon, respectively.
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the liver of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.
- Procedure: The tester strains are exposed to the test substance at various concentrations, both with and without S9 mix. The mixture is then plated on a minimal agar medium lacking the specific amino acid (histidine or tryptophan).
- Evaluation: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

In Vivo Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474)

This in vivo test detects damage to chromosomes or the mitotic apparatus.[16][17][18][19][20]

• Test Animals: Typically, mice or rats of both sexes are used.



- Dose Administration: The test substance is administered, usually twice, 24 hours apart, by an appropriate route (e.g., oral gavage or intraperitoneal injection). At least three dose levels are tested, along with a vehicle control and a positive control.
- Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).
- Analysis: Smears are prepared and stained. The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis of at least 4000 cells per animal.
- Evaluation: A significant, dose-related increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates a positive result.

Carcinogenicity

Long-term carcinogenicity studies have been conducted in rodents to evaluate the carcinogenic potential of $HP\beta CD$.

Data Presentation

Table 4: Carcinogenicity of Hydroxypropyl-Beta-Cyclodextrin

Species	Duration	Route of Administrat ion	Dose Levels	Key Findings	Reference
Rat	2 years	Diet	500, 2000, 5000 mg/kg/day	No evidence of primary carcinogenic potential.	[8]
Mouse	18 months	Diet	500, 2000, 5000 mg/kg/day	No effect on survival and no increase in total tumor incidence.	[8]



Combined Chronic Toxicity/Carcinogenicity Study in Rats (Following OECD Guideline 453)

A combined chronic toxicity and carcinogenicity study is often performed to assess both long-term toxicity and carcinogenic potential.[21][22][23][24]

- Test Animals: Typically, rats of a specified strain are used. For the carcinogenicity phase, at least 50 animals of each sex per dose group are required.
- Dose Administration: The test substance is administered in the diet, drinking water, or by gavage for a period of 24 months. At least three dose levels and a concurrent control group are used.
- Observations: Detailed clinical observations are made daily. Body weight and food/water consumption are recorded weekly for the first 13 weeks and monthly thereafter.
- Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at 6, 12, 18, and 24 months.
- Pathology: A complete necropsy is performed on all animals. Organ weights are recorded. A comprehensive list of tissues from all animals is preserved for histopathological examination.

Reproductive and Developmental Toxicity

Studies have been conducted to assess the potential effects of HP β CD on fertility, reproduction, and embryonic development.

Data Presentation

Table 5: Reproductive and Developmental Toxicity of Hydroxypropyl-Beta-Cyclodextrin



Species	Study Type	Route of Administrat ion	Dose Levels	Key Findings	Reference
Rabbit	Embryo-fetal Development	Oral (gavage)	Up to 1250 mg/kg/day	No treatment-related malformation s. At 1250 mg/kg, retarded ossification and decreased fetal and placental weights were observed, consistent with in utero growth retardation. The no-effect dose for development al toxicity was 500 mg/kg.	[25]

Prenatal Developmental Toxicity Study in Rabbits (Following OECD Guideline 414)

This study is designed to detect adverse effects on the pregnant female and the developing embryo and fetus.[26][27][28][29]

• Test Animals: Mated female rabbits are used.



- Dose Administration: The test substance is administered daily by oral gavage from implantation (gestation day 6) to the day before scheduled cesarean section (gestation day 20). At least three dose levels and a control group are used.
- Maternal Observations: Females are observed daily for clinical signs of toxicity. Body weight is recorded regularly.
- Fetal Evaluations: On gestation day 21, females are euthanized, and the uteri are examined for the number of corpora lutea, implantation sites, resorptions, and live and dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

Mechanisms of Toxicity

While generally considered safe, at high doses or under specific experimental conditions, HPBCD has been associated with certain toxicities, primarily ototoxicity and nephrotoxicity.

Ototoxicity

HPβCD-induced hearing loss has been observed in some animal models and is thought to be related to the loss of outer hair cells in the cochlea.[30] The proposed mechanism involves the activation of the extrinsic apoptosis pathway.



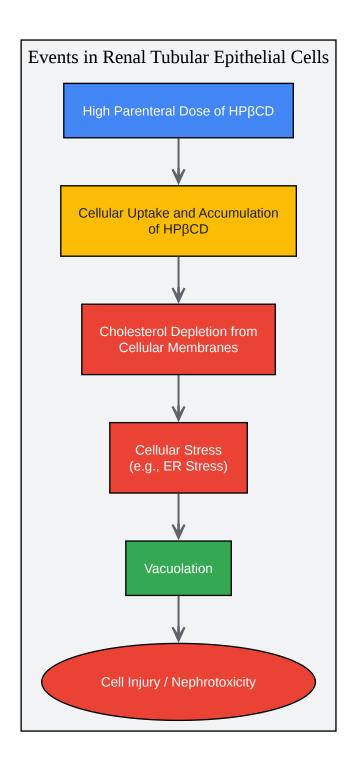
Click to download full resolution via product page

Caption: HPβCD-induced ototoxicity is mediated by the extrinsic apoptosis pathway, involving the activation of caspase-8 and subsequent executioner caspases.

Nephrotoxicity



At high parenteral doses, HP β CD can cause renal toxicity, characterized by vacuolation of renal tubular epithelial cells. The mechanism is thought to be related to the cellular uptake and accumulation of HP β CD, leading to cholesterol depletion from cellular membranes and subsequent cellular stress.



Click to download full resolution via product page



Caption: High parenteral doses of HPβCD can lead to nephrotoxicity through cellular uptake, cholesterol depletion, and subsequent cellular stress in renal tubular epithelial cells.

Conclusion

The extensive toxicological evaluation of **hydroxypropyl-beta-cyclodextrin** has demonstrated its low toxicity profile, particularly when administered orally. The available data from acute, subchronic, chronic, genotoxicity, carcinogenicity, and reproductive toxicity studies support its safe use as a pharmaceutical excipient. While high parenteral doses have been associated with reversible renal and ototoxic effects, these are generally observed at exposure levels significantly higher than those achieved in typical pharmaceutical formulations. Understanding the mechanisms underlying these toxicities, such as caspase-mediated apoptosis in ototoxicity and cholesterol depletion in nephrotoxicity, is crucial for risk assessment and the development of safer drug delivery systems. This comprehensive review provides a valuable resource for researchers and drug development professionals in evaluating the safety of HPβCD in their applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Hydroxypropyl-β-cyclodextrin protects from kidney disease in experimental Alport syndrome and focal segmental glomerulosclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 5. youtube.com [youtube.com]
- 6. Investigations on acute oral toxicity studies of purpurin by application of OECD guideline 423 in rodents PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. scispace.com [scispace.com]

Foundational & Exploratory





- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Subchronic (13-week) oral toxicity study of gamma-cyclodextrin in dogs PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. nib.si [nib.si]
- 14. The Ames Test or Bacterial Reverse Mutation Test Eurofins Scientific [eurofins.com.au]
- 15. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]
- 16. nucro-technics.com [nucro-technics.com]
- 17. oecd.org [oecd.org]
- 18. inotiv.com [inotiv.com]
- 19. criver.com [criver.com]
- 20. scantox.com [scantox.com]
- 21. oecd.org [oecd.org]
- 22. catalog.labcorp.com [catalog.labcorp.com]
- 23. Test No. 453: Combined Chronic Toxicity/Carcinogenicity Studies Overton [app.overton.io]
- 24. oecd.org [oecd.org]
- 25. researchgate.net [researchgate.net]
- 26. catalog.labcorp.com [catalog.labcorp.com]
- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 28. oecd.org [oecd.org]
- 29. oecd.org [oecd.org]
- 30. Cyclodextrins and latrogenic Hearing Loss: New Drugs with Significant Risk PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Hydroxypropyl-Beta-Cyclodextrin: A Comprehensive Toxicology Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673982#toxicology-review-of-hydroxypropyl-beta-cyclodextrin]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com